N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Pyrazole derivatives have been studied for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial agents. These compounds were synthesized and evaluated for their antibacterial efficacy at non-cytotoxic concentrations, suggesting their potential application in developing new antibacterial drugs (Palkar et al., 2017).
Crystal Structure Analysis
Studies on pyrazole derivatives have also focused on their crystal structure and Hirshfeld surface analysis, providing valuable information on the molecular interactions and crystal packing, which is essential for understanding the properties and reactivity of these compounds (Kumara et al., 2017).
Antifungal and Antimycobacterial Activities
Research has shown that pyrazole derivatives exhibit significant antifungal and antimycobacterial activities, suggesting their potential application in treating fungal infections and tuberculosis. This includes the synthesis and evaluation of novel series of pyrazole derivatives as growth inhibitors of phytopathogenic fungi, which could lead to the development of new antifungal agents (Vicentini et al., 2007).
Anticancer Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential of pyrazole derivatives in cancer treatment. The structure-activity relationship studies have provided insights into the molecular features that contribute to their cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).
Antiviral Agents
Pyrazole derivatives have also been explored for their antiviral activities, including significant activity against influenza A virus (subtype H5N1), suggesting their potential as antiviral agents, especially in the context of emerging viral threats (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Thienopyrazoles and benzodioxoles have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Mode of Action
For example, some thienopyrazoles have been found to inhibit certain enzymes, which could explain their anti-inflammatory and anticancer activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by thienopyrazoles and benzodioxoles, it is likely that multiple pathways are affected .
Result of Action
Given its potential biological activities, it could have a variety of effects, such as reducing inflammation, inhibiting the growth of cancer cells, or killing microbes .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-2-5-14(6-3-12)23-19(15-9-28(25)10-16(15)22-23)21-20(24)13-4-7-17-18(8-13)27-11-26-17/h2-8H,9-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKVKSDIJFPWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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